![molecular formula C14H8F3NO2S B11779374 5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11779374.png)
5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a trifluoromethyl group attached to a benzothiophene ring, which is further connected to a pyrrole ring with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate . The resulting intermediate is then subjected to further reactions to introduce the pyrrole ring and the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The trifluoromethyl and benzothiophene groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mécanisme D'action
The mechanism of action of 5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the benzothiophene and pyrrole rings contribute to its overall stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Trifluoromethyl)benzo[b]thiophene: Shares the benzothiophene core but lacks the pyrrole and carboxylic acid groups.
2-(Trifluoromethyl)benzo[b]thiophene: Similar structure but with the trifluoromethyl group in a different position.
5-(Trifluoromethyl)pyrrole-2-carboxylic acid: Contains the pyrrole and carboxylic acid groups but lacks the benzothiophene ring.
Uniqueness
The combination of the trifluoromethyl group, benzothiophene ring, pyrrole ring, and carboxylic acid group in 5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid makes it unique. This structure provides a balance of reactivity, stability, and specificity that is not found in other similar compounds .
Propriétés
Formule moléculaire |
C14H8F3NO2S |
|---|---|
Poids moléculaire |
311.28 g/mol |
Nom IUPAC |
5-[5-(trifluoromethyl)-1-benzothiophen-2-yl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H8F3NO2S/c15-14(16,17)8-1-4-11-7(5-8)6-12(21-11)9-2-3-10(18-9)13(19)20/h1-6,18H,(H,19,20) |
Clé InChI |
QGEDFWZOJUNNBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C3=CC=C(N3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



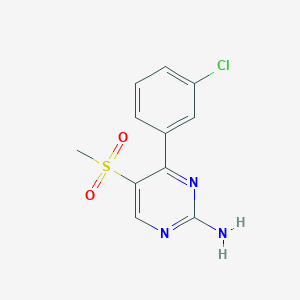
![N-(4-Butoxyphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11779312.png)
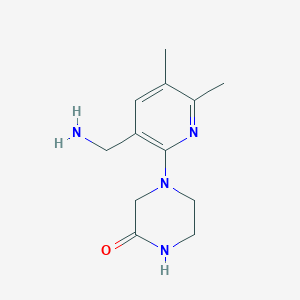




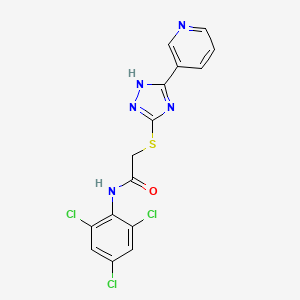
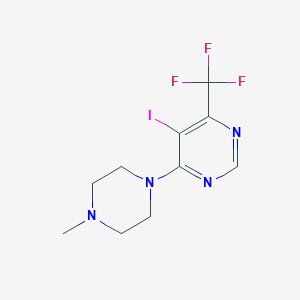
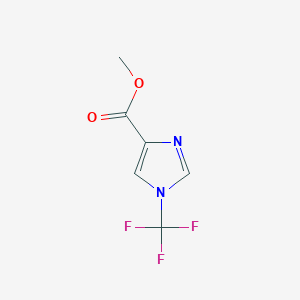
![6-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11779365.png)
![2-Chloro-N-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11779378.png)

